Carpetimycin D

Carbapenem stability Natural product isolation Antibiotic procurement

Carpetimycin D is a naturally occurring carbapenem β-lactam antibiotic isolated from Streptomyces sp. KC-6643, with the molecular formula C₁₄H₂₀N₂O₉S₂ and a molecular weight of 424.45 g/mol.

Molecular Formula C14H20N2O9S2
Molecular Weight 424.5 g/mol
CAS No. 87139-37-5
Cat. No. B1240819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpetimycin D
CAS87139-37-5
Synonyms3 (2-acetamidoethylsulfinyl)-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
carpetimycin D
Molecular FormulaC14H20N2O9S2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O
InChIInChI=1S/C14H20N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h8,10H,4-6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/t8-,10+,26-/m1/s1
InChIKeyIXJHZBNZTOAWNU-LGAJQSDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carpetimycin D (CAS 87139-37-5): Baseline Carbapenem Antibiotic Identification for Procurement


Carpetimycin D is a naturally occurring carbapenem β-lactam antibiotic isolated from Streptomyces sp. KC-6643, with the molecular formula C₁₄H₂₀N₂O₉S₂ and a molecular weight of 424.45 g/mol [1]. It is structurally characterized as (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid [2]. Carpetimycin D is a member of the carpetimycin complex (A, B, C, D) and is noted for its potent antibacterial activity and β-lactamase inhibitory properties .

Why Carpetimycin D Cannot Be Substituted by Other Carbapenems or β-Lactamase Inhibitors


Carbapenems exhibit wide variability in stability, β-lactamase inhibition profile, and antimicrobial spectrum [1]. Within the carpetimycin complex, a single structural modification at C6 dramatically alters potency: Carpetimycin A is 8–64 times more potent than Carpetimycin B [2]. Further, while clavulanic acid fails to inhibit cephalosporinase-type β-lactamases, carpetimycins demonstrate activity against both penicillinase and cephalosporinase enzymes [3]. These class-wide and intra-family divergences preclude any assumption of functional interchangeability, necessitating compound-specific evaluation for research or industrial applications.

Carpetimycin D Quantitative Differentiation: Comparative Evidence for Scientific Selection


Carpetimycin D vs. Olivanic Acid: Enhanced Chemical Stability for Improved Handling and Assay Reproducibility

Carpetimycin D is a member of the carpetimycin class, which has been directly reported to exhibit far greater stability than the structurally related olivanic acids . This stability advantage is a class-level inference derived from studies on carpetimycins A and B, which were noted to be more stable than olivanic acids, a class known for its solution instability [1].

Carbapenem stability Natural product isolation Antibiotic procurement

Carpetimycin D vs. Clavulanic Acid: Broad-Spectrum β-Lactamase Inhibition Profile

Carpetimycin D is part of the carpetimycin family, which has been shown to inhibit both penicillinase-type and cephalosporinase-type β-lactamases, enzymes that are insensitive to the widely used inhibitor clavulanic acid [1]. This provides a crucial differentiation for experimental systems involving cephalosporinase-producing resistant strains.

β-Lactamase inhibition Antibiotic resistance Synergy studies

Carpetimycin D vs. Carpetimycin B: Potency Differential Driven by C6 Substituent

Within the carpetimycin family, a single structural change at the C6 position leads to a dramatic potency difference. Carpetimycin A is 8–64 times more potent than Carpetimycin B [1]. Carpetimycin D features a unique sulfonyloxy group at C6, a structural feature distinct from both A and B [2], suggesting its potency profile will differ and cannot be extrapolated from A or B.

Structure-activity relationship Carbapenem potency Antibiotic analog comparison

Carpetimycin D Procurement Scenarios: Where Quantitative Differentiation Directs Usage


β-Lactamase Inhibition Studies in Cephalosporinase-Producing Strains

Carpetimycin D should be selected over clavulanic acid when the research objective involves inhibition of cephalosporinase-type β-lactamases, as carpetimycins are reported to inhibit this enzyme class while clavulanic acid is ineffective [1]. This makes Carpetimycin D a preferred tool compound for studying resistance mechanisms in organisms producing these enzymes.

Stability-Sensitive Antibacterial Assays

In assays requiring prolonged incubation or multiple handling steps, Carpetimycin D is a superior choice compared to olivanic acids due to its class-level advantage of greater chemical stability [1]. This reduces the risk of compound degradation confounding experimental results.

Carbapenem Structure-Activity Relationship (SAR) and Medicinal Chemistry

Carpetimycin D, with its unique C6 sulfonyloxy group, serves as a critical structural comparator to Carpetimycin A (C6 hydroxyisopropyl) and B (C6 sulfate). Since a change at C6 is known to cause an 8–64 fold difference in potency between A and B [1], Carpetimycin D is essential for any SAR campaign aiming to fully map the carbapenem pharmacophore.

Natural Product Dereplication and Discovery

For natural product chemists screening Streptomyces extracts, Carpetimycin D serves as a key analytical standard. Its distinct molecular weight (424.45 g/mol) and retention time help differentiate it from co-produced congeners like carpetimycins A, B, and C [1], enabling accurate dereplication and identification of novel analogs.

Technical Documentation Hub

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